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Executive Summary
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and

survival. One of the key metabolic hallmarks is an increased dependence on glutamine, a

phenomenon termed "glutamine addiction".[1][2] This dependency is primarily driven by the

need for glutamine as a carbon source to replenish the tricarboxylic acid (TCA) cycle

(anaplerosis) and as a nitrogen donor for the biosynthesis of nucleotides, non-essential amino

acids, and glutathione.[1][3][4][5] The enzyme glutaminase (GLS), which catalyzes the

conversion of glutamine to glutamate, is the gatekeeper of glutaminolysis and is frequently

overexpressed in various cancers, including renal cell carcinoma (RCC), triple-negative breast

cancer (TNBC), and melanoma.[6][7][8] Telaglenastat (formerly CB-839) is a potent, selective,

and orally bioavailable first-in-class inhibitor of GLS1.[5][9][10] By blocking the first crucial step

in glutamine metabolism, telaglenastat effectively starves tumor cells of essential metabolic

substrates, leading to anti-proliferative effects and providing a strong rationale for its

development as an anticancer agent.[11][12] This technical guide details the mechanism of

action of telaglenastat, summarizes key preclinical and clinical data, provides detailed

experimental protocols, and visualizes the underlying biological pathways and experimental

workflows.
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Mechanism of Action: Disrupting the Hub of
Glutamine Metabolism
Telaglenastat is a noncompetitive, allosteric inhibitor of the kidney-type isoform of glutaminase

(GLS1).[5] It binds to a site distinct from the active site, inducing a conformational change that

inactivates the enzyme. This blockade of GLS1 activity has several downstream consequences

for the cancer cell:

Inhibition of Anaplerosis: By preventing the conversion of glutamine to glutamate,

telaglenastat blocks the entry of glutamine-derived carbon into the TCA cycle.[13][14] This

depletes key TCA cycle intermediates like α-ketoglutarate, malate, and aspartate, impairing

mitochondrial respiration and energy production.[5][13]

Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione

(GSH), the cell's primary antioxidant. Telaglenastat treatment leads to decreased

intracellular levels of glutamate and subsequently GSH, rendering cancer cells more

vulnerable to oxidative stress.[5][13]

Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of purine

and pyrimidine nucleotides and non-essential amino acids.[3] By limiting glutamate

availability, telaglenastat hinders the production of these vital building blocks required for

cell growth and division.

The following diagram illustrates the central role of glutaminase in tumor cell metabolism and

the point of intervention for telaglenastat.
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Caption: Telaglenastat inhibits glutaminase (GLS1), blocking glutamine's conversion to
glutamate.

Quantitative Preclinical Data
Telaglenastat has demonstrated potent anti-proliferative activity across a wide range of cancer

models, both as a single agent and in combination therapies.

Table 1: In Vitro Anti-proliferative Activity of
Telaglenastat
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Cell Line Cancer Type IC50 (nM) Notes Reference

HCC-1806

Triple-Negative

Breast Cancer

(TNBC)

< 50 Highly sensitive [15]

MDA-MB-231

Triple-Negative

Breast Cancer

(TNBC)

Not specified Sensitive [15]

T47D
ER-Positive

Breast Cancer
> 1000 Resistant [15]

Caki-1

Clear Cell Renal

Cell Carcinoma

(ccRCC)

~10 Highly sensitive [13]

ACHN

Clear Cell Renal

Cell Carcinoma

(ccRCC)

~20 Highly sensitive [13]

Table 2: Impact of Telaglenastat on Tumor Metabolism
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Cell Line Treatment

Change in
Glutamine
Consumpti
on

Change in
Glucose
Consumpti
on

Change in
OCR/ECAR
Ratio

Reference

Patient-

Derived

Melanoma

1 µM

Telaglenastat

(12h)

Up to 80%

decrease
Not specified Not specified [16]

ACHN (RCC) Telaglenastat
> 80%

decrease
No change Decrease [13]

ACHN (RCC) Everolimus No change
~37%

decrease
Not specified [13]

ACHN (RCC)
Telaglenastat

+ Everolimus

> 80%

decrease

~37%

decrease
Not specified [13]

CAL-27

(HNSCC)

1000 nM

Telaglenastat
Not specified Not specified

Significant

decrease (p ≤

0.0001)

[6]

HN5

(HNSCC)

1000 nM

Telaglenastat
Not specified Not specified

Significant

decrease (p ≤

0.0001)

[6]

Table 3: In Vivo Antitumor Efficacy of Telaglenastat
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Xenograft
Model

Cancer Type Treatment
Tumor Growth
Inhibition (TGI)

Reference

TNBC Model
Triple-Negative

Breast Cancer

Telaglenastat

(200 mg/kg, p.o.)
61% [15]

JIMT-1 Breast Cancer
Telaglenastat

(200 mg/kg, p.o.)
54% [15]

Caki-1
Renal Cell

Carcinoma

Telaglenastat

(200 mg/kg, BID)

+ Everolimus (1

mg/kg, QD)

Significantly

greater than

either agent

alone

[13][17]

Caki-1
Renal Cell

Carcinoma

Telaglenastat

(200 mg/kg, BID)

+ Cabozantinib

(1 mg/kg, QD)

Significantly

greater than

either agent

alone

[13][17]

Clinical Trial Evidence
Telaglenastat has been evaluated in multiple clinical trials, primarily in combination with other

targeted agents.

Table 4: Summary of Key Clinical Trial Results
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Trial Name
(NCT)

Phase
Cancer
Type

Treatment
Arms

Key Finding Reference

Phase 1

Study

(NCT020718

62)

I
Advanced

Solid Tumors

Telaglenastat

Monotherapy

Recommend

ed Phase 2

Dose (RP2D)

established at

800 mg BID.

Disease

control rate

(DCR) of

50% in RCC.

[12][18]

ENTRATA

(NCT031636

67)

II

Advanced/Me

tastatic RCC

(heavily

pretreated)

Telaglenastat

+ Everolimus

vs. Placebo +

Everolimus

Median PFS

was 3.8

months vs.

1.9 months

(HR, 0.64).

Showed proof

of principle.

[8][19]

CANTATA

(NCT034282

17)

III
Advanced/Me

tastatic RCC

Telaglenastat

+

Cabozantinib

vs. Placebo +

Cabozantinib

Did not meet

primary

endpoint.

Median PFS

was 9.2

months vs.

9.3 months

(HR, 0.94).

[20]

Phase I/II

Study

I/II mMelanoma,

RCC, NSCLC

Telaglenastat

+ Nivolumab

Combination

was well-

tolerated but

did not show

a consistent

pattern of

efficacy

across

cohorts. ORR

[21]
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in checkpoint

inhibitor-

naïve ccRCC

was 24%.

Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for

key assays used to evaluate telaglenastat's efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Cell Plating: Seed cells (e.g., HCC1806, Caki-1) in 96-well opaque-walled plates at a

predetermined density and allow them to adhere overnight.

Treatment: Treat cells with a serial dilution of telaglenastat (e.g., 0.1 nM to 1000 nM) or

vehicle control (DMSO).[15]

Incubation: Incubate plates for a specified period, typically 72 hours, under standard cell

culture conditions (37°C, 5% CO₂).[15]

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture

medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the

luminescent signal.

Measurement: Record luminescence using a plate reader.

Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to

calculate the IC50 value.
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Glutaminase (GLS) Activity Assay (Coupled Enzyme
Assay)
This method indirectly measures GLS activity by quantifying a downstream product.[18][22]

Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then

oxidizes glutamate to α-ketoglutarate, concomitantly reducing NAD⁺ to NADH. The increase

in NADH absorbance at 340 nm is proportional to GLS activity.

Lysate Preparation: Harvest cells or tissue and prepare protein lysates. Determine protein

concentration using a standard method (e.g., BCA assay).

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD⁺, and glutamate

dehydrogenase.

Initiation: In a 96-well plate, add lysate to the reaction mixture. Initiate the reaction by adding

the substrate, L-glutamine. For inhibitor studies, pre-incubate the lysate with telaglenastat
before adding glutamine.

Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic

measurements and monitor the change in absorbance at 340 nm over time.

Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic

curve. Determine percent inhibition by comparing the rates of telaglenastat-treated samples

to vehicle controls.[18]

Metabolic Flux Analysis (Seahorse XF Analyzer)
This technology measures the two major energy-producing pathways in the cell—mitochondrial

respiration and glycolysis—in real-time.

Workflow: The following diagram outlines the standard workflow for a Seahorse XF Mito

Stress Test.
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Caption: Workflow for assessing mitochondrial function using a Seahorse XF Mito Stress Test.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/product/b611280?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Plating: Seed cells into a Seahorse XF cell culture microplate and allow them to form

a monolayer.

Treatment: Treat cells with telaglenastat or vehicle and incubate for the desired duration.

Assay Preparation: One hour before the assay, replace the growth medium with Seahorse

XF base medium supplemented with substrates (e.g., glutamine, glucose, pyruvate) and

incubate in a non-CO₂ incubator.

Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

Mito Stress Test: Load the inhibitor compounds into the injection ports of the sensor

cartridge: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).[23]

Data Acquisition: The instrument measures Oxygen Consumption Rate (OCR) and

Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.[23]

Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal

respiration, and spare respiratory capacity are calculated from the OCR profile.

In Vivo Tumor Xenograft Study
This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million Caki-1 cells) into

the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Telaglenastat,
Combination Agent, Telaglenastat + Combination Agent).

Dosing:
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Telaglenastat Formulation: Prepare in a vehicle such as 25% hydroxypropyl-β-

cyclodextrin in 10 mmol/L citrate (pH 2.0).[16]

Administration: Administer telaglenastat orally (p.o.) at a specified dose and schedule

(e.g., 200 mg/kg, twice daily).[13][15] Administer other drugs as required by their specific

protocols.

Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or

for a specified duration.

Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the

vehicle control. Perform statistical analysis to determine significance.

Rationale for Combination Strategies
While telaglenastat shows activity as a monotherapy, its efficacy is significantly enhanced

when combined with agents that target complementary metabolic or signaling pathways.

Tumors can often adapt to the inhibition of one pathway by upregulating another.

Dual Blockade of Glucose and Glutamine Metabolism
Many cancer cells, particularly in RCC, exhibit a dual dependence on both glucose (glycolysis)

and glutamine (glutaminolysis) metabolism.[8] Signal transduction inhibitors like everolimus

(mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor) are known to suppress glucose

utilization.[13] Combining these agents with telaglenastat creates a synergistic metabolic crisis

for the tumor by blocking both of its primary fuel sources.[13]
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Caption: Synergistic tumor inhibition by dual blockade of glycolysis and glutaminolysis.

Combination with Immunotherapy
The tumor microenvironment (TME) is often glutamine-depleted due to high consumption by

cancer cells. This nutrient scarcity can impair the function of immune cells, such as tumor-

infiltrating lymphocytes (TILs). Telaglenastat can differentially impact tumor and immune cells.

[16][24] By blocking glutamine uptake by tumor cells, it may increase the availability of

extracellular glutamine for T cells, thereby enhancing their cytotoxic activity.[16] Preclinical

studies have shown that combining telaglenastat with checkpoint inhibitors (e.g., anti-PD1)

increases T-cell infiltration and improves anti-tumor activity.[16][25][26]
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Telaglenastat represents a targeted therapeutic strategy that exploits the metabolic

vulnerability of glutamine-addicted tumors. By potently and selectively inhibiting GLS1, it

disrupts central metabolic pathways required for cancer cell survival and proliferation. While

clinical results for monotherapy and some combinations have been modest, the strong

preclinical data and clear mechanism of action provide a solid foundation for its continued

investigation. Future research should focus on identifying predictive biomarkers to select

patient populations most likely to respond to GLS1 inhibition and exploring novel, rational

combination strategies that can overcome metabolic plasticity and resistance mechanisms in

tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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